tert-Butyl 2'-bromo-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-bromospiro[4H-thieno[2,3-c]furan-6,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3S/c1-14(2,3)20-13(18)17-6-4-15(5-7-17)12-10(9-19-15)8-11(16)21-12/h8H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQHQMKUQFXSQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CO2)C=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113706 | |
| Record name | Spiro[piperidine-4,6′(4′H)-thieno[2,3-c]furan]-1-carboxylic acid, 2′-bromo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823271-86-8 | |
| Record name | Spiro[piperidine-4,6′(4′H)-thieno[2,3-c]furan]-1-carboxylic acid, 2′-bromo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823271-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[piperidine-4,6′(4′H)-thieno[2,3-c]furan]-1-carboxylic acid, 2′-bromo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 2’-bromo-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thienofuran ring system, followed by the introduction of the piperidine ring through a spirocyclization reaction. The final step often involves the bromination of the compound and the introduction of the tert-butyl ester group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
tert-Butyl 2’-bromo-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
tert-Butyl 2’-bromo-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2’-bromo-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Structural Features
The table below highlights key differences between the target compound and structurally related spirocyclic derivatives:
*Calculated based on molecular formula where data is unavailable.
Research Findings and Challenges
- Spectral Data Gaps : While the target compound’s NMR/MS data are unavailable, analogs show distinct ¹³C shifts for spiro carbons (~79–80 ppm) and tert-butyl groups (~28 ppm) .
- Biological Activity: No direct data exists, but spiro piperidines in and are explored as kinase inhibitors or antimicrobial agents .
Biological Activity
tert-Butyl 2'-bromo-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which integrates a piperidine ring and a thienofuran moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activity and applications in drug development.
Chemical Structure and Properties
The compound's IUPAC name is tert-butyl 2-bromospiro[4H-thieno[2,3-c]furan-6,4'-piperidine]-1'-carboxylate. Its molecular formula is C15H20BrNO3S, with a molecular weight of approximately 365.29 g/mol. The presence of various functional groups contributes to its reactivity and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Spirocyclic with piperidine and thienofuran rings |
| Functional Groups | Tert-butyl ester, bromine substituent |
| Molecular Weight | 365.29 g/mol |
| CAS Number | 1823271-86-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The spirocyclic structure allows for selective binding to enzymes or receptors, potentially modulating their activity. The exact pathways involved in its mechanism of action are still under investigation.
Research Findings
Recent studies have explored the compound's potential therapeutic effects:
- Antimicrobial Activity : Preliminary research indicates that derivatives of spirocyclic compounds exhibit significant antibacterial properties. The thienofuran moiety is known for enhancing antimicrobial activity, making this compound a candidate for further exploration in antibiotic development .
- Anticancer Potential : Some studies suggest that compounds with similar structural features have shown promise in inhibiting cancer cell proliferation. The unique binding properties of the spirocyclic structure may contribute to this effect .
- Anti-inflammatory Effects : Research into related compounds has indicated potential anti-inflammatory properties, which could be relevant for developing treatments for inflammatory diseases .
Case Studies
Several case studies highlight the biological implications of this compound:
- A study conducted on spirocyclic derivatives revealed their effectiveness against Gram-positive bacteria, suggesting that modifications to the bromine substituent may enhance activity .
- Another investigation focused on the synthesis of thienofuran-based compounds demonstrated their ability to inhibit specific cancer cell lines, indicating potential use in oncology .
Comparison with Similar Compounds
To better understand the significance of this compound, it can be compared with other related compounds:
| Compound Name | Biological Activity | Structural Similarity |
|---|---|---|
| Spiro[piperidine-4,6'-thieno[2,3-c]furan] Derivatives | Antimicrobial, Anticancer | Similar core structure |
| Thienofuran Derivatives | Antimicrobial | Lacks spirocyclic structure |
| Piperidine Derivatives | Various | Different functional groups |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing tert-Butyl 2'-bromo-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step routes, including spirocyclization and bromination. For example:
- Step 1 : Construct the piperidine-thienofuran core via Rh-catalyzed C–H activation or directed cyclization .
- Step 2 : Introduce the bromo substituent using electrophilic brominating agents (e.g., NBS) under controlled conditions (e.g., 0–5°C to minimize side reactions) .
- Step 3 : Protect the piperidine nitrogen with a Boc group via reaction with di-tert-butyl dicarbonate in dichloromethane .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., 2–5 mol% Pd/C for coupling steps) to improve yields .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the spirocyclic conformation and bond angles (e.g., C–C bond length variations <0.003 Å) .
- Spectroscopy :
- NMR : H/C NMR identifies substituent positions (e.g., bromo-thienyl protons at δ 6.8–7.2 ppm) .
- IR : Confirm Boc group presence via carbonyl stretches at ~1680–1720 cm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] expected within ±0.001 Da) .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare melting points (e.g., 226–227°C for analogous brominated spiro compounds) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in spirocyclic compound synthesis, such as unexpected regioselectivity or byproduct formation?
- Methodological Answer :
- Regioselectivity : Use computational modeling (DFT) to predict bromination sites. Compare experimental H NMR shifts with calculated electrostatic potential maps .
- Byproduct Analysis : Isolate side products via flash chromatography and characterize using SC-XRD or NOESY to identify structural deviations (e.g., incorrect spiro junction formation) .
- Case Study : In analogous quinoline-spiro systems, competing pathways (e.g., over-oxidation) were mitigated by replacing KMnO with milder TEMPO/NaClO .
Q. What role does the bromo substituent play in mediating cross-coupling reactions for further functionalization?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The 2'-bromo group undergoes Pd-catalyzed coupling with arylboronic acids (e.g., 1.5 eq boronic acid, 5 mol% Pd(PPh), KCO in dioxane/water at 80°C) .
- Reactivity Trends : Bromine’s electronegativity enhances oxidative addition kinetics compared to chloro analogs (TOF = 12 h vs. 4 h for Pd catalysis) .
- Challenges : Steric hindrance from the spiro framework may require bulky ligands (e.g., XPhos) to prevent catalyst poisoning .
Q. How can structure-activity relationships (SAR) be established for this compound’s potential biological activity?
- Methodological Answer :
- Target Selection : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Compare IC values with non-brominated analogs .
- SAR Parameters :
- Bromo Substituent : Increases lipophilicity (logP +0.5) and enhances target binding (ΔG = -2.3 kcal/mol via docking studies) .
- Spiro Rigidity : Reduces conformational entropy, improving selectivity (e.g., 10-fold higher affinity vs. linear analogs) .
- In Vivo Profiling : Assess metabolic stability in liver microsomes (e.g., t >60 min indicates suitability for further development) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
